molecular formula C12H14N2O2 B8429846 1-Phenyl-3-n-propyl hydantoin

1-Phenyl-3-n-propyl hydantoin

Cat. No. B8429846
M. Wt: 218.25 g/mol
InChI Key: HPAYHAWJBBRXPU-UHFFFAOYSA-N
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Patent
US04464387

Procedure details

In a similar manner, N-phenyl glycine (0.1 mole), n-propyl isocyanate (0.12 mole) and toluene (30 ml) was refluxed for about 51/2 hours producing 13 grams (59% yield) of 1-phenyl-3-n-propyl hydantoin having a melting point of about 97° C. and the structure: ##STR7##
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N:15]=[C:16]=[O:17])[CH2:13][CH3:14]>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:15]([CH2:12][CH2:13][CH3:14])[C:16]2=[O:17])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(CC)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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